

(Isopropylthio)benzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Isopropylthio)benzene

Cat. No.: B1585059

[Get Quote](#)

An In-Depth Technical Guide to **(Isopropylthio)benzene**

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **(Isopropylthio)benzene**. It delves into the fundamental molecular characteristics, synthesis, and physicochemical properties of this compound, providing a framework grounded in established scientific principles and experimental data.

Core Molecular Profile and Identifiers

(Isopropylthio)benzene, also known as Isopropyl phenyl sulfide, is an organosulfur compound belonging to the thioether family. Its core structure consists of a benzene ring attached to a sulfur atom, which is in turn bonded to an isopropyl group. This structure dictates its reactivity and physical properties.

The fundamental identifiers and properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ S	[1] [2] [3] [4]
Molecular Weight	152.26 g/mol	[1] [2] [4]
Monoisotopic Mass	152.06597156 g/mol	[3]
CAS Number	3019-20-3	[1] [2]
EINECS Number	221-162-0	[2] [5]
Canonical SMILES	CC(C)SC1=CC=CC=C1	[3]
InChI Key	SNOAHUUUBQMVGW-UHFFFAOYSA-N	[3]

Physicochemical and Spectroscopic Characterization

(Isopropylthio)benzene is a colorless liquid at standard conditions.[\[5\]](#) It is characterized by a potent, unpleasant garlic-like odor or stench.[\[2\]](#)[\[3\]](#)[\[5\]](#) A comprehensive summary of its physical properties is essential for its appropriate handling and use in experimental setups.

Physicochemical Property	Value	Unit
Density	0.98	g/cm ³
Boiling Point	208	°C (at 760 mmHg)
Melting Point	-45 (estimate)	°C
Flash Point	83.2	°C
Refractive Index	1.5465	(n ₂₀ /D)
Vapor Pressure	0.315	mmHg (at 25°C)
LogP	3.187	

(Data sourced from LookChem and Guidechem)[\[2\]](#)[\[5\]](#)

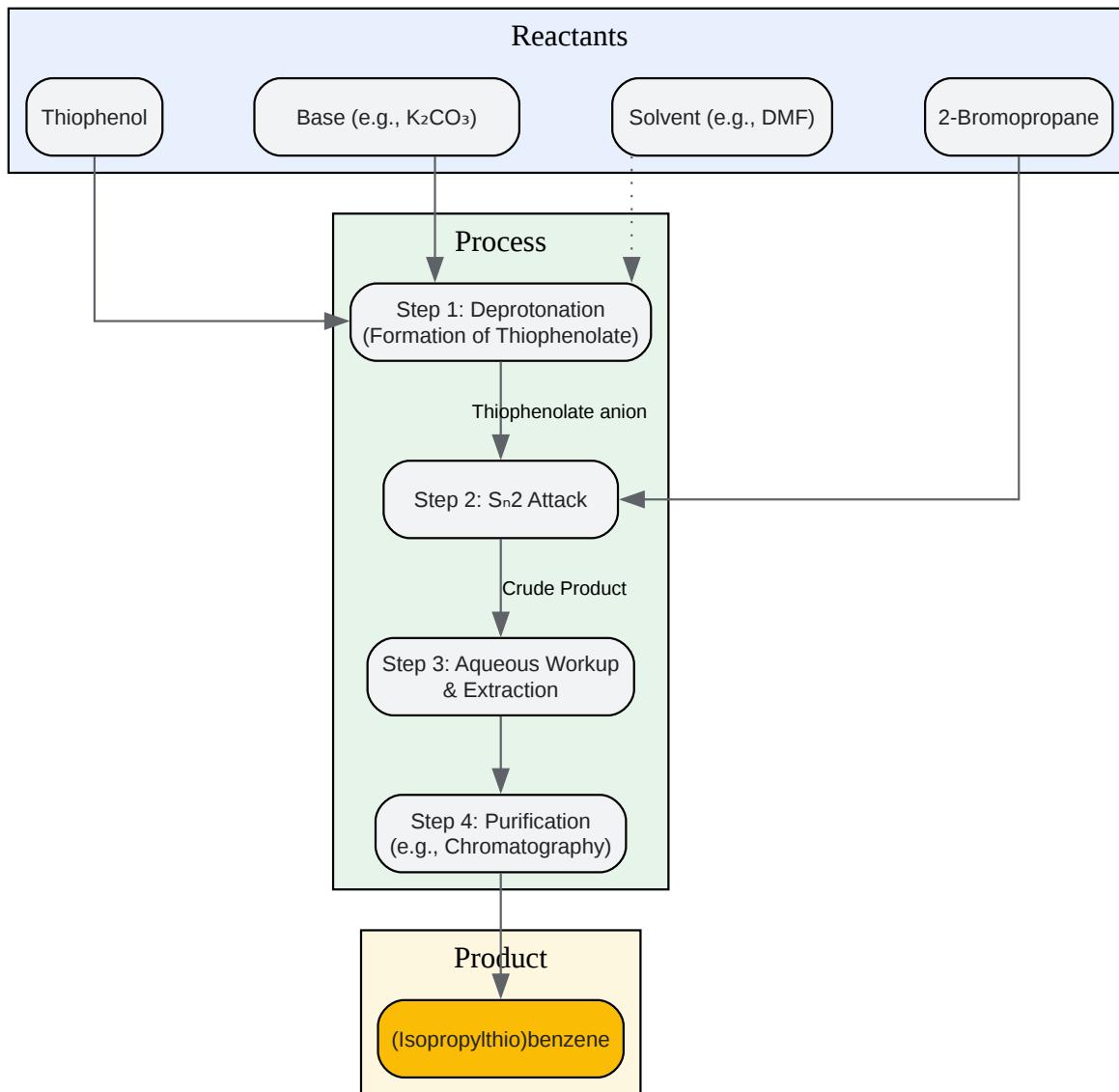
Spectroscopic methods are critical for the unambiguous identification and purity assessment of **(Isopropylthio)benzene**. While detailed spectra are lot-specific, predictive data for ^1H NMR and ^{13}C NMR are commonly used for structural confirmation.^{[3][5]} Mass spectrometry (electron ionization) is also a key technique for determining its molecular weight and fragmentation pattern.^[5]

Synthesis and Mechanistic Considerations

The synthesis of aryl thioethers like **(Isopropylthio)benzene** is a cornerstone of organosulfur chemistry. A prevalent and reliable method is the nucleophilic substitution ($\text{S}_{\text{n}}2$) reaction between a thiolate and an alkyl halide.

Common Synthesis Route: S-Alkylation of Thiophenol

The most direct synthesis involves the S-alkylation of thiophenol. This reaction proceeds via the deprotonation of thiophenol to form the highly nucleophilic thiophenolate anion, which then attacks an isopropyl halide (e.g., 2-bromopropane).


Causality of Experimental Choices:

- **Base Selection:** A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically used. The choice of base is critical; it must be strong enough to deprotonate the weakly acidic thiophenol ($\text{pK}_\text{a} \approx 6.6$) to generate the thiophenolate nucleophile, but not so strong as to promote side reactions like elimination of the alkyl halide.
- **Solvent:** A polar aprotic solvent like dimethylformamide (DMF) or acetone is often preferred. These solvents effectively solvate the cation of the base (e.g., Na^+) while leaving the thiophenolate anion relatively "naked" and highly reactive, thus accelerating the rate of the $\text{S}_{\text{n}}2$ reaction.
- **Alkyl Halide:** 2-Bromopropane or 2-iodopropane are common choices. Iodides are more reactive leaving groups than bromides, which can allow for milder reaction conditions, but they are also more expensive.

Experimental Protocol: Synthesis of **(Isopropylthio)benzene**

- Deprotonation: To a stirred solution of thiophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.2 eq) at room temperature.
- Nucleophilic Attack: Allow the mixture to stir for 15-30 minutes to ensure complete formation of the thiophenolate anion. To this mixture, add 2-bromopropane (1.1 eq) dropwise.
- Reaction Monitoring: Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.
- Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation to yield pure **(Isopropylthio)benzene**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the S-alkylation synthesis of **(Isopropylthio)benzene**.

Applications in Organic Synthesis

(Isopropylthio)benzene serves as a valuable building block and reagent in organic chemistry.

[5] Its primary utility stems from the reactivity of the sulfur atom.

- Oxidation: The thioether moiety can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives are important functional groups in medicinal chemistry and materials science.
- Protecting Group Chemistry: While less common than other thiols, the phenylthio group can be involved in protecting group strategies.
- Precursor for Further Functionalization: The benzene ring can undergo electrophilic aromatic substitution, and the isopropyl group can also be a site for further chemical modification.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) is not readily available from the search results, information on analogous compounds and general chemical properties allows for a prudent assessment of handling requirements.

- Primary Hazards: The compound is noted for its powerful stench.[2][3] Thio-compounds can be irritants. Related compounds like 2-isopropylbenzenethiol are classified as causing severe skin burns and eye damage.[6] Therefore, handling **(isopropylthio)benzene** with appropriate personal protective equipment is mandatory.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. The container should be tightly sealed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Isopropylbenzenethiol | 6262-87-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [(Isopropylthio)benzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585059#isopropylthio-benzene-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com